

Crystal Structure Analysis of 2-Vinylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Vinylphenylboronic acid*

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Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of **2-vinylphenylboronic acid**. While a definitive crystal structure for **2-vinylphenylboronic acid** is not publicly available in crystallographic databases at the time of this publication, this document serves as an in-depth resource outlining the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction and structure elucidation. This guide is intended to equip researchers in crystallography, medicinal chemistry, and materials science with the foundational knowledge to determine and analyze the crystal structure of **2-vinylphenylboronic acid** and analogous compounds.

Introduction

2-Vinylphenylboronic acid is a bifunctional organic compound that features both a vinyl group and a boronic acid moiety. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[1] The boronic acid group also allows for the formation of reversible covalent complexes with diols, a property that is exploited in the development of sensors and for the protection of functional groups.^[1] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of **2-vinylphenylboronic acid** is crucial for predicting its physicochemical properties, optimizing its

use in synthetic applications, and designing novel derivatives with tailored functionalities for drug development and materials science.

Physicochemical Properties of 2-Vinylphenylboronic Acid

A summary of the known physicochemical properties of **2-vinylphenylboronic acid** is presented in Table 1. This data is essential for the selection of appropriate solvents and conditions for synthesis, purification, and crystallization.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BO ₂	[2]
Molecular Weight	147.97 g/mol	[2]
Appearance	White to off-white solid/crystalline powder	[1][2]
Melting Point	109 °C	[1]
CAS Number	15016-42-9	[2]
SMILES	OB(O)c1ccccc1C=C	[2]
InChI	1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2	[2]

Experimental Protocols

The determination of the crystal structure of **2-vinylphenylboronic acid** involves a multi-step process, beginning with its synthesis and culminating in the refinement of its crystal structure from X-ray diffraction data.

Synthesis of 2-Vinylphenylboronic Acid

Several synthetic routes are available for the preparation of vinylphenylboronic acids. A common approach involves the reaction of a Grignard reagent, formed from the corresponding vinylphenyl halide, with a borate ester, followed by hydrolysis.

General Synthetic Procedure:

- Grignard Reagent Formation: 2-Bromostyrene is reacted with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form 2-vinylphenylmagnesium bromide.
- Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate, in an anhydrous solvent.
- Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield **2-vinylphenylboronic acid**.
- Purification: The crude product is then purified by recrystallization from an appropriate solvent system to obtain a crystalline solid.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in crystal structure analysis.^{[3][4]} For a small organic molecule like **2-vinylphenylboronic acid**, several crystallization techniques can be employed.^{[5][6]}

Common Crystallization Methods:

- Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of crystals.^[7] The choice of solvent is crucial and can be determined through solubility screening.^[7]
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.^[6]
- Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility. Crystals form at the interface of the two liquids as they slowly mix.

- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4][8]

Data Collection and Processing:

- Crystal Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[8]
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected as the crystal is rotated.[9] A complete dataset consists of thousands of reflections, each with a measured intensity and position.[9]
- Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection is generated.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

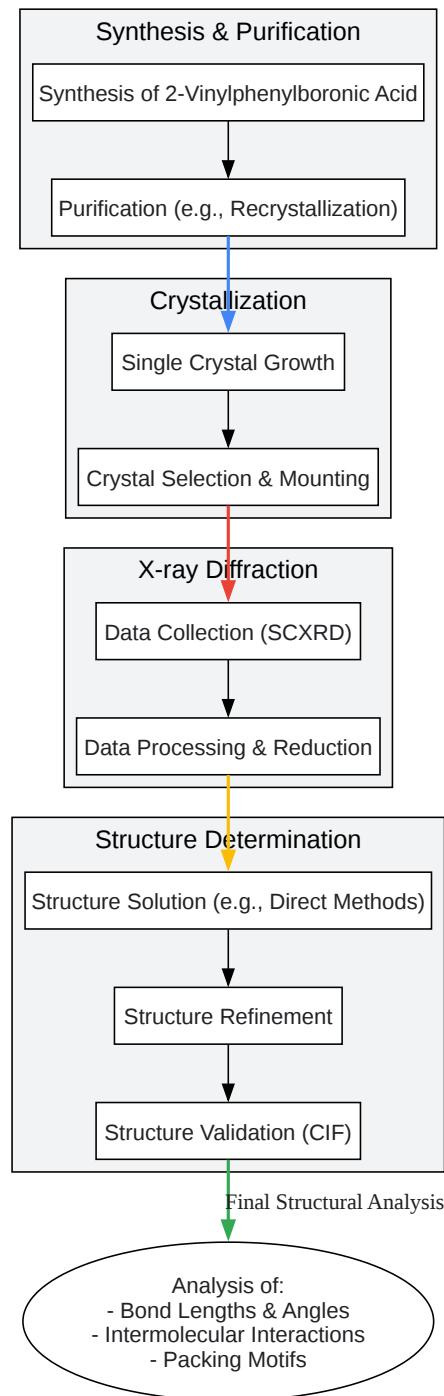
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the unit cell.
- Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

- Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the quality and accuracy of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported in a standard format, such as a Crystallographic Information File (CIF).

Workflow and Logical Relationships

The process of crystal structure analysis can be visualized as a logical workflow, from the initial synthesis of the compound to the final validation of the crystal structure.

Workflow for Crystal Structure Analysis of 2-Vinylphenylboronic Acid

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